molecular formula C4H3N3O4S B11908114 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Katalognummer: B11908114
Molekulargewicht: 189.15 g/mol
InChI-Schlüssel: FWWOVGDTBAWQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a nitro-substituted carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The nitro group can be substituted by nucleophiles under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include amino derivatives, thiol derivatives, and various substituted products.

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action for compounds like 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the nitro group.

    5-Nitro-2-thioxodihydropyrimidine-4-one: Lacks one of the keto groups.

Uniqueness

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a nitro group and a thioxo group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C4H3N3O4S

Molekulargewicht

189.15 g/mol

IUPAC-Name

5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C4H3N3O4S/c8-2-1(7(10)11)3(9)6-4(12)5-2/h1H,(H2,5,6,8,9,12)

InChI-Schlüssel

FWWOVGDTBAWQHM-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=O)NC(=S)NC1=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.